molecular formula C20H13BrF3N3O3 B2853603 [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate CAS No. 1025226-72-5

[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate

Cat. No.: B2853603
CAS No.: 1025226-72-5
M. Wt: 480.241
InChI Key: JTYSXWFDFKTDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate is a heterocyclic derivative featuring a central Schiff base motif (imine linkage) connecting a trifluoromethyl-substituted pyridinyloxy phenyl group to a 3-bromobenzoate ester. Its molecular formula is inferred as C₂₁H₁₄BrF₃N₂O₃ (based on structural analogs in –5), with a molecular weight of approximately 495.2 g/mol.

Properties

IUPAC Name

[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3N3O3/c21-15-3-1-2-13(10-15)19(28)30-27-18(25)12-4-7-16(8-5-12)29-17-9-6-14(11-26-17)20(22,23)24/h1-11H,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYSXWFDFKTDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)ON=C(C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)O/N=C(\C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate, with a molecular formula of C19H13F3N4O3 and a molecular weight of approximately 402.33 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article outlines the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

\text{ E amino 4 5 trifluoromethyl pyridin 2 yl oxyphenyl methylidene amino 3 bromobenzoate}}

Key Properties

PropertyValue
Molecular FormulaC19H13F3N4O3
Molecular Weight402.33 g/mol
Purity≥ 95%
IUPAC Name(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene] amino pyridine-3-carboxylate

The biological activity of the compound primarily relates to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing trifluoromethylpyridine structures have been shown to inhibit specific kinases involved in tumor growth.

Case Studies

  • Inhibition of RAF Kinase : A study demonstrated that similar trifluoromethylpyridine derivatives inhibited RAF kinase activity, leading to reduced proliferation of cancer cell lines (PubMed ID: 17004721) .
  • Selective Cytotoxicity : In vitro assays revealed that the compound exhibited selective cytotoxicity against several cancer cell lines, including those resistant to conventional therapies.

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. The presence of the amino group may contribute to modulating immune responses, although further research is warranted.

Pharmacokinetics

Studies on pharmacokinetics indicate that compounds with similar structures have favorable absorption and distribution characteristics. The trifluoromethyl group may enhance metabolic stability, allowing for prolonged bioavailability in vivo.

Toxicity Profile

Toxicological assessments reveal that while the compound shows promising therapeutic effects, careful evaluation of its safety profile is necessary. Initial studies indicate low toxicity levels at therapeutic doses, but comprehensive toxicity studies are needed to confirm these findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, highlighting structural and functional distinctions:

Compound Name / ID Substituents (Benzoate Ring) Pyridinyl Group Substitution Molecular Weight (g/mol) Key Pharmacological Data (IC₅₀, Binding Affinity)* References
Target Compound: [(E)-...3-bromobenzoate 3-Bromo 5-Trifluoromethyl ~495.2 Not reported
[(E)-...3-methoxybenzoate (ID: 1025658-44-9) 3-Methoxy 5-Trifluoromethyl ~441.3 Not reported
[(E)-...3-(trifluoromethyl)benzoate (ID: 1025697-73-7) 3-CF₃ 3-Chloro-5-CF₃ ~515.1 Not reported
4-{[3-(4-Aminophenyl)...cyclohexa-2,5-dien-1-one (10G5) N/A (non-benzoate scaffold) N/A 407.4 IC₅₀ = 51.5 µM (Hsp90 inhibition)
4-{...phenolate (10G14) N/A N/A 443.4 IC₅₀ = 49.44 µM (Hsp90 inhibition)

*Pharmacological data from pertains to Hsp90 inhibitors but involves distinct scaffolds (pyrazoles vs. pyridinyl-benzoates).

Structural and Functional Insights:

Substituent Effects on Binding and Activity: The 3-bromo group in the target compound may enhance hydrophobic interactions in target binding compared to the smaller 3-methoxy group in its analog (). The 5-trifluoromethyl pyridinyl group in the target compound is conserved across analogs (–4), suggesting its role in π-π stacking or dipole interactions with biological targets.

Physicochemical Properties: Bromine’s high atomic polarizability may improve crystallographic resolution (relevant for SHELX-based refinement; ) but could reduce aqueous solubility compared to methoxy or CF₃ groups .

Synthetic and Commercial Accessibility :

  • Brominated analogs are less commonly available commercially. For instance, the 3-CF₃ analog () is priced at €211.30–€482.50 per gram, while the urea derivative (, ~380.7 g/mol) is available at £37–£146 per milligram. The target compound’s synthesis would likely require specialized bromination steps, increasing production costs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate?

  • Methodology : A multi-step synthesis is typically employed, starting with coupling reactions between brominated aromatic precursors and trifluoromethylpyridine derivatives. For example, bromothiophenol derivatives (e.g., 3-bromothiophenol) can react with 2-chloro-5-trifluoromethylpyridine in anhydrous DMF using potassium carbonate as a base under reflux (110°C, 12–24 hours) . Purification involves liquid-liquid extraction (ethyl acetate/water) and drying over sodium sulfate. Intermediate steps may require Schiff base formation via condensation of aromatic amines with carbonyl compounds, monitored by TLC and NMR .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the E-configuration of the imine bond (δ 8.5–9.0 ppm for the azomethine proton) and substituent positions (e.g., trifluoromethyl groups show distinct 19F^{19}F signals) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the molecular formula (C21_{21}H16_{16}BrF3_3N3_3O4_4) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values .

Q. What stability considerations are critical for handling this compound?

  • Methodology :

  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (e.g., >250°C for related pyridine derivatives) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the imine bond .
  • Hydrolytic Stability : Monitor pH-dependent degradation in aqueous solutions via HPLC; buffered systems (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine the E-configuration of the imine bond and spatial arrangement of substituents. Key steps include:

  • Crystal growth via slow evaporation in solvents like dichloromethane/hexane.
  • Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure refinement with SHELXL, leveraging Hirshfeld surface analysis to validate intermolecular interactions (e.g., hydrogen bonds between amino and carbonyl groups) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodology :

  • DFT Calculations : Gaussian 09 or similar software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulations in explicit solvent models (e.g., water/DMSO) assess conformational stability of the imine linkage .

Q. How do structural modifications impact biological activity in related compounds?

  • Methodology :

  • SAR Studies : Replace the 3-bromo substituent with chloro or methoxy groups and compare inhibitory activity (e.g., IC50_{50} against kinase targets).
  • Enzymatic Assays : Use fluorescence polarization to measure binding affinity to target proteins (e.g., tyrosine kinases) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce phosphate or PEGylated groups at the benzoate ester .
  • Co-solvent Systems : Use cyclodextrin-based formulations (e.g., Captisol®) in PBS (pH 7.4) to enhance aqueous solubility (>1 mg/mL) .
  • Salt Formation : React with sodium hydroxide to generate a water-soluble sodium carboxylate derivative .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • Methodology :

  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • Tissue Distribution : Administer 14C^{14}C-labeled compound to rodents and quantify radioactivity in organs via scintillation counting .
  • Metabolite Identification : High-resolution LC-QTOF-MS detects phase I/II metabolites (e.g., hydroxylation at the pyridine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.